molecular formula C16H10F3N3O2 B2419781 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-10-0

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2419781
CAS No.: 946204-10-0
M. Wt: 333.27
InChI Key: XUROWBKFVFQXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

4-oxo-N-pyridin-4-yl-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-3-1-2-10-13(12)21-8-11(14(10)23)15(24)22-9-4-6-20-7-5-9/h1-8H,(H,21,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUROWBKFVFQXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Skeleton Formation

The quinoline backbone is typically constructed via cyclization strategies. A prevalent method involves the Gould–Jacobs reaction, where aniline derivatives react with β-keto esters under thermal conditions to form 4-hydroxyquinoline-3-carboxylates. For the 8-trifluoromethyl substituent, meta-substituted anilines bearing trifluoromethyl groups are employed. For example, 2-amino-3-(trifluoromethyl)benzoic acid (CAS: 328-67-6) serves as a key intermediate.

Critical Reaction Parameters

  • Temperature : Cyclization proceeds at 120–150°C in dipolar aprotic solvents like DMF.
  • Catalysts : Lewis acids such as ZnCl₂ improve regioselectivity for the 8-position.

Carboxylic Acid Activation and Amidation

The 3-carboxyl group undergoes activation to facilitate coupling with 4-aminopyridine. Thionyl chloride (SOCl₂) is widely used to convert 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid to its acid chloride. Subsequent amidation with pyridin-4-amine occurs under inert conditions:

$$
\text{Quinoline-3-carbonyl chloride} + \text{4-aminopyridine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound} + \text{HCl}
$$

Optimized Conditions

  • Solvent : Dichloromethane (DCM) or THF.
  • Base : Triethylamine (2.0 equiv) to neutralize HCl.
  • Yield : 70–84% after silica gel chromatography.

Regioselective Functionalization Challenges

Introducing the trifluoromethyl group at the 8-position requires careful control. Electrophilic aromatic substitution (EAS) with CF₃ reagents (e.g., Umemoto’s reagent) on pre-formed quinolines often leads to positional isomerism. To mitigate this, directed ortho-metalation (DoM) strategies using directing groups (e.g., OMe) have been explored:

$$
\text{Quinoline-4-ol} \xrightarrow{\text{LDA, CF₃X}} \text{8-CF₃-quinoline}
$$

Limitations

  • Low yields (~30%) due to competing side reactions.
  • Requires protection/deprotection steps for the 4-hydroxy group.

Analytical Characterization and Quality Control

The target compound exhibits distinct spectral features:

  • ¹H NMR (DMSO-d₆): δ 12.20 (s, 1H, OH), 8.90 (s, 1H, pyridyl H), 8.26 (s, 1H, quinoline H2).
  • HRMS : m/z 333.26 [M+H]⁺, confirming C₁₆H₁₀F₃N₃O₂.

Purity Assessment

  • HPLC (C18 column): >98% purity using acetonitrile/water (0.1% TFA) gradient.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage Limitation
Classical Amidation 84 24 High reproducibility Lengthy purification steps
Microwave-Assisted 90* 1.5 Rapid kinetics Not directly tested for target
Directed Metalation 30 48 Regioselective CF₃ introduction Low efficiency, complex steps

*Extrapolated from analogous reactions.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale synthesis (100 g batch) faces challenges:

  • Cost of CF₃ Reagents : Umemoto’s reagent costs ~$500/g, favoring late-stage trifluoromethylation.
  • Waste Management : SOCl₂ usage generates HCl gas, requiring scrubbers.

Process Recommendations

  • Use flow chemistry for acid chloride formation to improve safety.
  • Replace column chromatography with crystallization for purification (60% recovery demonstrated).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyridine and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is C16H10F3N3O2C_{16}H_{10}F_3N_3O_2, with a molecular weight of approximately 333.26 g/mol. The compound features a hydroxyl group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxamide functional group at the 3-position, which contributes to its unique chemical reactivity and biological properties.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties by targeting DNA gyrase, an enzyme essential for bacterial DNA replication. This mechanism suggests its potential as an antibiotic agent against various bacterial strains .
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, such as Colo320 cells. The mechanism may involve interference with cell signaling pathways that regulate proliferation and survival of cancer cells .

Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development:

  • Lead Compound in Drug Design : Its unique trifluoromethyl and hydroxyl groups enhance bioactivity, making it a promising lead compound for further modifications to improve efficacy and reduce toxicity .
  • Potential in Treating Malaria : Similar quinoline derivatives have historically been used in malaria treatment. The structural similarities suggest that this compound could be explored as a new antimalarial agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at low concentrations. The results indicated a potential application in developing new antibiotics to combat resistant strains .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies showed that treatment with this compound led to significant reductions in cell viability in Colo320 cancer cells. The induction of apoptosis was confirmed through assays measuring caspase activation, indicating its potential utility as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.

Uniqueness

4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the pyridine moiety, which can confer distinct chemical and biological properties compared to other quinoline derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

4-Hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

  • Molecular Formula : C17H12F3N3O2
  • Molecular Weight : 347.29 g/mol
  • CAS Number : 946204-26-8

The biological activity of this compound is primarily attributed to its ability to inhibit essential enzymes involved in DNA replication. Notably, it targets:

  • DNA Gyrase : Crucial for bacterial DNA replication.
  • Topoisomerase IV : Involved in the separation of replicated DNA strands.

This inhibition disrupts bacterial cell division, leading to cell death and showcasing its potential as an antimicrobial agent .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics.

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 - 2 µg/mL
Staphylococcus aureus1 - 4 µg/mL
Escherichia coli>16 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell proliferation

A study reported that this compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 µM .

Case Studies

  • Antimycobacterial Activity : A study synthesized several quinoline derivatives and evaluated their activity against drug-resistant strains of M. tuberculosis. The results indicated that some derivatives exhibited superior activity compared to traditional treatments like isoniazid .
  • Anticancer Evaluation : In a preclinical trial, the compound was tested on various cancer models, showing promising results in inhibiting tumor growth and inducing apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure enhances lipophilicity and bioactivity. SAR studies suggest that modifications on the pyridine ring can lead to improved potency and selectivity against specific targets .

Q & A

Q. What are the common synthetic routes for 4-hydroxy-N-(pyridin-4-yl)-8-(trifluoromethyl)quinoline-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 8-(trifluoromethyl)quinoline-3-carboxylic acid derivatives with 4-aminopyridine. For example, ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) can be hydrolyzed to the free acid, followed by activation (e.g., using PyBOP) and coupling with 4-aminopyridine .
  • Step 2: Purification via silica gel chromatography or recrystallization. Yields vary based on reaction conditions (e.g., 50–70% for similar quinoline carboxamides) .

Key Considerations:

  • Use anhydrous solvents (DMF, DCM) to avoid side reactions.
  • Monitor reaction progress via TLC or LC-MS to detect intermediates .

Q. How is structural characterization of this compound performed in academic settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.5–9.0 ppm confirm pyridine and quinoline aromatic protons. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ -60 to -70 ppm .
    • ¹³C NMR: Carbonyl (C=O) signals near 165–170 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .
  • X-ray Crystallography: Used to resolve crystal structures, particularly for studying hydrogen bonding between the hydroxyl group and pyridine nitrogen .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: The compound is sensitive to light and moisture. Degradation products (e.g., hydrolyzed carboxamide) form under acidic/basic conditions .
  • Storage:
    • Store in amber vials at -20°C under inert gas (N₂/Ar).
    • Use desiccants (silica gel) to prevent hydration .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity in quinoline derivatives?

Methodological Answer:

  • Lipophilicity Enhancement: The CF₃ group increases logP, improving membrane permeability (e.g., in antimicrobial assays) .
  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism, extending half-life in pharmacokinetic studies .
  • Case Study: In analogs like 8-CF₃-quinolines, the CF₃ group enhances binding to bacterial DNA gyrase (IC₅₀ reduction from 12 μM to 2.5 μM) .

Q. What computational methods are used to study interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding modes to enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). The pyridin-4-yl group forms π-π stacking with Phe149, while CF₃ stabilizes hydrophobic pockets .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictory data in solubility studies be resolved?

Methodological Answer:

  • Issue: Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL in PBS).
  • Resolution:
    • Standardize pH (e.g., pH 7.4 vs. 6.8 in simulated gastric fluid) .
    • Use dynamic light scattering (DLS) to detect aggregation.
    • Validate via HPLC with a calibrated standard curve .

Q. What strategies optimize SAR for antimicrobial activity in analogs?

Methodological Answer:

  • Substitution Patterns:
    • Pyridine Ring: Electron-withdrawing groups (e.g., Cl at C2) improve activity against Gram-negative bacteria (MIC reduction from 32 μg/mL to 8 μg/mL) .
    • Quinoline Core: 4-OH enhances hydrogen bonding with target proteins (e.g., topoisomerase IV) .
  • Data-Driven Design: Use 3D-QSAR models (CoMFA) to predict activity cliffs .

Q. What crystallographic techniques confirm polymorphic forms of this compound?

Methodological Answer:

  • XRPD (X-ray Powder Diffraction): Identify polymorphs by comparing experimental vs. simulated patterns (e.g., Form I vs. Form II) .
  • Thermal Analysis (DSC/TGA): Melting point shifts (e.g., 215°C vs. 225°C) indicate different crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.